Aripiprazole lauroxil is a prodrug of the atypical antipsychotic drug aripiprazole. [] It is classified as a long-acting injectable (LAI) antipsychotic. [, ] The molecule is designed for extended release following intramuscular administration, [] providing continuous drug exposure between injections. [] Aripiprazole lauroxil is formulated as an aqueous-based suspension of crystalline particles. [] Unlike other LAIs, its particles are loosely associated, facilitating resuspension in a ready-to-use pre-filled syringe. []
Aripiprazole lauroxil is a long-acting injectable formulation of aripiprazole, an atypical antipsychotic. It is designed for intramuscular administration and provides a sustained release of the active drug, aripiprazole, over an extended period. This formulation utilizes a proprietary technology known as LinkeRx®, which modifies the chemical properties of aripiprazole to enhance its pharmacokinetic profile, allowing for less frequent dosing compared to oral formulations. Aripiprazole lauroxil is primarily used in the treatment of schizophrenia and bipolar disorder, offering patients a more manageable treatment regimen by reducing the need for daily medication intake .
Aripiprazole lauroxil is classified as a prodrug, specifically an N-acyloxymethyl derivative of aripiprazole. Prodrugs are pharmacologically inactive compounds that undergo biotransformation in the body to release the active drug. This classification facilitates its use in therapeutic settings that require prolonged drug action without the peaks and troughs associated with traditional oral dosing .
The synthesis of aripiprazole lauroxil involves several key steps:
Aripiprazole lauroxil has a complex molecular structure characterized by the attachment of a lauric acid moiety to the aripiprazole molecule. The molecular formula is , and it features multiple functional groups that contribute to its pharmacological properties.
The primary chemical reaction involved in the formation of aripiprazole lauroxil is esterification:
Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors. The mechanism of action for aripiprazole lauroxil follows these principles:
The solubility profile and stability are critical for ensuring effective delivery and therapeutic outcomes when administered as an injectable formulation .
Aripiprazole lauroxil is primarily utilized in psychiatric medicine for:
Its development represents significant progress in pharmacotherapy for mental health conditions, addressing challenges related to patient compliance and medication efficacy .
In
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3